molecular formula C13H16N4 B14466895 3-Hydrazinyl-6-[4-(propan-2-yl)phenyl]pyridazine CAS No. 65920-02-7

3-Hydrazinyl-6-[4-(propan-2-yl)phenyl]pyridazine

Cat. No.: B14466895
CAS No.: 65920-02-7
M. Wt: 228.29 g/mol
InChI Key: JGCHSBHGEFFGOR-UHFFFAOYSA-N
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Description

3-Hydrazinyl-6-[4-(propan-2-yl)phenyl]pyridazine is a chemical compound with the molecular formula C13H16N4. This compound belongs to the class of pyridazines, which are heterocyclic aromatic organic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 2. The presence of the hydrazinyl group and the isopropyl-substituted phenyl ring makes this compound unique and potentially useful in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydrazinyl-6-[4-(propan-2-yl)phenyl]pyridazine can be achieved through several methods. One common approach involves the reaction of hydrazine hydrate with 4-(propan-2-yl)benzaldehyde to form the corresponding hydrazone. This intermediate is then cyclized with a suitable dicarbonyl compound under acidic or basic conditions to yield the desired pyridazine derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-Hydrazinyl-6-[4-(propan-2-yl)phenyl]pyridazine undergoes various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.

    Reduction: The pyridazine ring can be reduced under hydrogenation conditions to form dihydropyridazine derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hydrazinyl-6-[4-(propan-2-yl)phenyl]pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydrazinyl-6-[4-(propan-2-yl)phenyl]pyridazine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the compound may interact with DNA or RNA, leading to changes in gene expression or protein synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydrazino-6-phenylpyridazine
  • 3-Hydrazinyl-6-(4-methylphenyl)pyridazine
  • 3-Hydrazinyl-6-(4-chlorophenyl)pyridazine

Uniqueness

3-Hydrazinyl-6-[4-(propan-2-yl)phenyl]pyridazine is unique due to the presence of the isopropyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a lead compound for drug development and other applications .

Properties

CAS No.

65920-02-7

Molecular Formula

C13H16N4

Molecular Weight

228.29 g/mol

IUPAC Name

[6-(4-propan-2-ylphenyl)pyridazin-3-yl]hydrazine

InChI

InChI=1S/C13H16N4/c1-9(2)10-3-5-11(6-4-10)12-7-8-13(15-14)17-16-12/h3-9H,14H2,1-2H3,(H,15,17)

InChI Key

JGCHSBHGEFFGOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NN=C(C=C2)NN

Origin of Product

United States

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